Cas no 403741-00-4 (3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine)

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is a fluorinated aromatic amine derivative featuring a morpholine-substituted ethoxy side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which combines electron-donating and electron-withdrawing groups, enhancing its potential as a building block for bioactive molecules. The fluorine atom improves metabolic stability and binding affinity, while the morpholine moiety contributes to solubility and pharmacokinetic properties. Its well-defined synthetic route and high purity make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The compound’s versatility and stability under standard conditions further support its utility in organic synthesis.
3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine structure
403741-00-4 structure
Product Name:3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine
CAS No:403741-00-4
MF:C12H17FN2O2
MW:240.273986577988
CID:1068042
PubChem ID:12125450
Update Time:2025-05-20

3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
    • 3-fluoro-4-(2-morpholin-4-yl-ethoxy)phenylamine
    • [3-fluoro-(2-methylpiperidino)]aniline
    • [3-fluoro-4-(2-methylpiperidino)]aniline
    • 1-(4-amino-2-fluorophenyl)-1H-1,2,4-triazole
    • 3-fluoro-4-(1H-[1,2,4]-triazol-1-yl)-phenylamine
    • 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
    • 3-fluoro-4-(2-morpholin-4-yI-ethoxy)-phenylamine
    • 3-fluoro-4-(2-morpholinoethoxy)aniline
    • 3-fluoro-4-[1,2,4]triazol-1-yl-phenylamine
    • AC1Q51OE
    • CTK0E2893
    • SBB024423
    • STK351415
    • SureCN2658961
    • 403741-00-4
    • SCHEMBL2718979
    • 3-fluoro-4-(2-morpholin-4-ylethoxy)aniline
    • AKOS000318410
    • 3-fluoro-4-[2-(morpholin-4-yl)ethoxy]aniline
    • CS-0452173
    • VPUJVESLTLHNHL-UHFFFAOYSA-N
    • DB-294254
    • A1-13027
    • 3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine
    • MDL: MFCD08687865
    • Inchi: 1S/C12H17FN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
    • InChI Key: VPUJVESLTLHNHL-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OCCN1CCOCC1)N

Computed Properties

  • Exact Mass: 240.12751
  • Monoisotopic Mass: 240.12740595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 47.7Ų

Experimental Properties

  • PSA: 47.72

3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-Fluoro-4-2-(4-morpholinyl)ethoxyphenylamine

3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine: A Comprehensive Overview

3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine (CAS No. 403741-00-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a phenyl ring substituted with a fluoro group at the 3-position and a 2-(4-morpholinyl)ethoxy group at the 4-position. This combination of substituents imparts distinctive chemical and biological properties to the compound.

The synthesis of 3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing purity. Researchers have also explored green chemistry approaches to minimize environmental impact during its synthesis.

From a pharmacological perspective, 3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine has shown promising activity in preclinical studies. Its ability to modulate specific cellular pathways makes it a candidate for treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response.

The morpholine ring in the structure of this compound plays a crucial role in its pharmacokinetic properties. Morpholine derivatives are known for their good solubility and bioavailability, which are essential for drug candidates. Recent research has focused on optimizing the morpholine moiety to further enhance these properties while maintaining or improving therapeutic efficacy.

In addition to its pharmacological applications, 3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine has potential uses in materials science. Its aromatic ring system and electron-donating groups make it suitable for applications in organic electronics, such as in the development of new semiconducting materials or advanced polymers. Researchers are actively exploring these avenues to harness its unique electronic properties.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of 3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine. Advanced molecular modeling techniques have allowed scientists to predict its binding affinities with various biological targets, facilitating rational drug design efforts. These computational studies are complemented by experimental validations, ensuring the accuracy and reliability of the findings.

The global demand for compounds like 3-Fluoro-4-(2-(4-morpholinyl)ethoxy)phenylamine is driven by the increasing need for innovative therapeutic agents and advanced materials. As research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in both academic and industrial settings.

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